molecular formula C7H7Cl3N4 B8552366 4-Cyclopropyl-6-(trichloromethyl)-1,3,5-triazin-2-amine

4-Cyclopropyl-6-(trichloromethyl)-1,3,5-triazin-2-amine

Cat. No. B8552366
M. Wt: 253.5 g/mol
InChI Key: BCJYFPFJGKKBIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropyl-6-(trichloromethyl)-1,3,5-triazin-2-amine is a useful research compound. Its molecular formula is C7H7Cl3N4 and its molecular weight is 253.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Cyclopropyl-6-(trichloromethyl)-1,3,5-triazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclopropyl-6-(trichloromethyl)-1,3,5-triazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Cyclopropyl-6-(trichloromethyl)-1,3,5-triazin-2-amine

Molecular Formula

C7H7Cl3N4

Molecular Weight

253.5 g/mol

IUPAC Name

4-cyclopropyl-6-(trichloromethyl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C7H7Cl3N4/c8-7(9,10)5-12-4(3-1-2-3)13-6(11)14-5/h3H,1-2H2,(H2,11,12,13,14)

InChI Key

BCJYFPFJGKKBIM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=NC(=N2)N)C(Cl)(Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

71.2 g of 2-cyclopropyl-4,6-bis-trichloromethyl-1,3,5-triazine are dissolved in 70 ml of tetrahydrofuran, and at room temperature are added, with stirring, 300 ml of a concentrated aqueous ammonia solution. The reaction mixture is stirred for 30 minutes; it is then diluted with water, and the formed emulsion is extracted with ether. The ether phases are collected, dried, filtered and subsequently concentrated by evaporation. The residue crystallises and there remain 48 g of the crystalline title product, m.p. 111°-114° C.
Name
2-cyclopropyl-4,6-bis-trichloromethyl-1,3,5-triazine
Quantity
71.2 g
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reactant
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70 mL
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300 mL
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Synthesis routes and methods II

Procedure details

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ClC(Cl)(Cl)c1nc(C2CC2)nc(C(Cl)(Cl)Cl)n1
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